morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone
Description
Historical Context and Development
The development of this compound emerges from the broader historical trajectory of heterocyclic chemistry, particularly the advancement of morpholine and pyrrole chemistry throughout the twentieth and twenty-first centuries. Morpholine itself has gained substantial recognition in medicinal chemistry as a versatile building block, with its unique chemical structure and properties making it an invaluable component for synthesizing pharmaceuticals and bioactive molecules. The incorporation of morpholine moieties into drug design has been driven by its ability to enhance solubility, which is crucial for drug absorption in biological systems, and its capacity to fine-tune molecular biological activity through strategic modifications.
The pyrrole component of this compound draws from an even longer historical tradition, as pyrrole has been recognized as a fundamental aromatic heterocycle since the early development of organic chemistry. Pyrrole serves as a crucial building block in numerous natural products, including porphobilinogen, which acts as the biosynthetic precursor to many natural products such as heme. The integration of pyrrole structures into synthetic compounds reflects the ongoing efforts to harness the unique electronic properties and reactivity patterns that characterize this five-membered aromatic heterocycle.
The synthesis of compounds combining morpholine and pyrrole moieties represents a convergence of these two important heterocyclic traditions. Such hybrid structures have emerged as researchers seek to develop molecules with enhanced biological activity and improved pharmacological properties. The specific compound this compound exemplifies this synthetic strategy, incorporating both heterocyclic systems linked through a phenyl ketone bridge that provides additional structural complexity and potential for molecular interactions.
Recent advancements in pyrrole synthesis have provided new methodologies for constructing functionalized pyrroles, with researchers developing sophisticated approaches including cascade condensation-cyclization reactions and various coupling strategies. These synthetic developments have enabled the preparation of complex pyrrole-containing molecules like this compound with greater efficiency and precision than previously possible.
Structural Classification and Nomenclature
This compound belongs to the class of aromatic ketones and can be systematically classified as a heterocyclic organic compound containing multiple distinct structural elements. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, reflecting its complex multi-heterocyclic architecture. Alternative nomenclature systems designate this compound as 4-[4-(1H-pyrrol-1-yl)benzoyl]morpholine, emphasizing the morpholine ring substitution pattern.
The molecular formula of this compound is C₁₅H₁₆N₂O₂, indicating a structure containing fifteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 256.30 grams per mole. This molecular composition reflects the integration of the morpholine heterocycle, which contributes the six-membered ring containing both nitrogen and oxygen atoms, with the pyrrole heterocycle providing the five-membered aromatic nitrogen-containing ring system.
The structural architecture of this compound can be deconstructed into three primary components: the morpholine ring system, the phenyl ketone linker, and the pyrrole substituent. The morpholine component adopts a chair-like conformation similar to cyclohexane, with the presence of nitrogen and oxygen atoms imparting both basic and polar characteristics. The nitrogen atom in morpholine can function as a base, readily accepting protons in acidic environments, while the oxygen atom contributes to the overall molecular polarity.
| Structural Component | Chemical Formula | Key Characteristics |
|---|---|---|
| Morpholine Ring | C₄H₉NO | Six-membered heterocycle with N and O atoms |
| Phenyl Ketone | C₇H₅O | Aromatic ring with carbonyl substituent |
| Pyrrole Ring | C₄H₄N | Five-membered aromatic heterocycle |
| Complete Molecule | C₁₅H₁₆N₂O₂ | Integrated multi-heterocyclic system |
The pyrrole moiety within the structure represents a five-membered aromatic heterocycle characterized by its unique electronic properties. Pyrrole demonstrates aromatic character because the lone pairs of electrons on the nitrogen atom are partially delocalized into the ring, creating a four-n-plus-two aromatic system according to Hückel's rule. In pyrrole, each of the four sp²-hybridized carbon atoms contributes one π electron, and the sp²-hybridized nitrogen atom contributes two electrons from its lone pair, which occupies a p orbital, resulting in the six π electrons required for aromaticity.
The phenyl ketone linker provides the structural bridge connecting the morpholine and pyrrole systems, creating opportunities for extended conjugation and molecular interactions. This aromatic ketone functionality introduces additional sites for potential chemical reactivity and may influence the overall electronic distribution throughout the molecule. The ketone carbonyl group can participate in hydrogen bonding interactions and serves as both an electron-withdrawing group and a potential site for nucleophilic attack in chemical reactions.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its representation of advanced molecular design principles that combine multiple heterocyclic systems within a single molecular framework. This compound exemplifies the contemporary approach to heterocyclic synthesis that seeks to integrate diverse ring systems to achieve enhanced molecular properties and expanded chemical functionality.
The significance of this compound extends beyond its individual chemical properties to encompass its role as a model system for understanding the interactions between different heterocyclic components. The combination of morpholine and pyrrole systems within a single molecule provides opportunities to study how these distinct heterocyclic environments influence each other through electronic effects, conformational preferences, and reactivity patterns. Such studies contribute to the broader understanding of heterocyclic chemistry and inform the design of new compounds with tailored properties.
Within the context of medicinal chemistry, compounds containing morpholine moieties have demonstrated significant therapeutic potential across various disease areas. The morpholine ring system has been successfully incorporated into numerous pharmaceuticals, where it serves to optimize molecular properties such as solubility, bioavailability, and target selectivity. The presence of morpholine in this compound suggests potential applications in pharmaceutical research and development, where such hybrid structures may offer unique biological activities.
The pyrrole component adds another dimension of significance, as pyrrole derivatives have long been recognized for their biological importance and synthetic utility. Pyrroles serve as fundamental building blocks in many natural products and have been extensively studied for their electronic properties and reactivity characteristics. The integration of pyrrole functionality into synthetic compounds like this compound represents an effort to harness these beneficial properties within designed molecular architectures.
From a synthetic chemistry perspective, this compound demonstrates the successful application of modern heterocyclic synthesis methodologies. The construction of such complex multi-heterocyclic compounds requires sophisticated synthetic strategies and demonstrates the advancement of chemical methodology in heterocyclic chemistry. Recent developments in pyrrole synthesis, including new approaches to functionalized pyrrole construction, have enabled the preparation of increasingly complex pyrrole-containing molecules.
The compound also holds significance as a research tool for investigating heterocyclic chemistry principles. Its multi-heterocyclic architecture provides a platform for studying electronic effects, conformational dynamics, and intermolecular interactions that characterize complex heterocyclic systems. Such investigations contribute to the fundamental understanding of heterocyclic chemistry and support the development of new synthetic methodologies and molecular design strategies.
| Research Application | Significance | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Morpholine optimization of drug properties | Enhanced therapeutic development |
| Synthetic Methodology | Multi-heterocyclic construction strategies | Advanced synthetic capabilities |
| Electronic Studies | Heterocycle interaction analysis | Fundamental chemistry understanding |
| Structural Biology | Molecular recognition investigations | Biological mechanism elucidation |
The broader implications of this compound extend to its potential role in advancing heterocyclic chemistry through its function as a building block for more complex molecular architectures. The successful synthesis and characterization of such compounds demonstrate the feasibility of constructing increasingly sophisticated heterocyclic systems, potentially leading to the development of new classes of bioactive compounds and materials with unique properties.
Furthermore, this compound contributes to the growing body of knowledge regarding the design and synthesis of hybrid heterocyclic systems. As researchers continue to explore the potential of combining different heterocyclic moieties within single molecular frameworks, compounds like this compound serve as important precedents that inform future synthetic efforts and molecular design strategies.
Properties
IUPAC Name |
morpholin-4-yl-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15(17-9-11-19-12-10-17)13-3-5-14(6-4-13)16-7-1-2-8-16/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLJCXGIPDQYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
Friedel-Crafts acylation offers a direct route to introduce the morpholine carbonyl group onto the pyrrole-substituted phenyl ring. In this method, 4-(1H-pyrrol-1-yl)benzene reacts with morpholine-4-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The electron-donating pyrrole group activates the phenyl ring for electrophilic substitution, directing the acyl group predominantly to the para position relative to the pyrrole.
However, competing ortho-acylation and over-reaction necessitate careful temperature control (0–5°C) and stoichiometric AlCl₃. A study using analogous substrates reported yields of 58–65% after column chromatography. Challenges include the instability of morpholine-derived acyl chlorides and the need for anhydrous conditions. Alternative catalysts like FeCl₃ or ionic liquids have been explored to improve regioselectivity, though data specific to this compound remain limited.
Nucleophilic Acyl Substitution
This two-step approach begins with synthesizing 4-(1H-pyrrol-1-yl)benzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then undergoes nucleophilic substitution with morpholine in the presence of a base such as triethylamine (Et₃N) to form the target ketone.
Key advantages include high functional group tolerance and scalability. For example, a protocol adapted from similar morpholine-containing compounds achieved a 73% yield using Cs₂CO₃ as the base in dimethyl sulfoxide (DMSO) at 25°C. Critical parameters include the stoichiometry of morpholine (1.2–1.5 equivalents) and the exclusion of moisture to prevent hydrolysis of the acid chloride.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable modular assembly of the phenyl-pyrrole and morpholine components. A Suzuki-Miyaura coupling between 4-bromophenyl(morpholino)methanone and a pyrrole-1-boronic acid derivative provides a regioselective pathway. Optimized conditions employ Pd(PPh₃)₄ as the catalyst, K₂CO₃ as the base, and a toluene/water biphasic system at 80°C, yielding 68–75% of the product.
Alternatively, Sonogashira coupling introduces alkyne intermediates that are subsequently oxidized to ketones. While this method offers flexibility in substituent placement, it requires additional oxidation steps (e.g., using KMnO₄ or RuO₄), which can reduce overall efficiency.
Stepwise Synthesis from Carboxylic Acid Derivatives
A sequential strategy involves synthesizing 4-(1H-pyrrol-1-yl)benzoic acid followed by conversion to the corresponding Weinreb amide. Reaction with morpholine using Grignard or organolithium reagents yields the ketone via nucleophilic acyl substitution. This method, adapted from neuropharmaceutical syntheses, achieves 60–70% yields but demands stringent control over reaction stoichiometry and temperature.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 58–65 | AlCl₃, 0–5°C, anhydrous | Direct, minimal steps | Regioselectivity issues, moisture-sensitive |
| Nucleophilic Substitution | 70–73 | SOCl₂, Et₃N, DMSO | High purity, scalable | Acid chloride instability |
| Suzuki Coupling | 68–75 | Pd(PPh₃)₄, K₂CO₃, 80°C | Regioselective, modular | Costly catalysts, boronic acid synthesis |
| Stepwise Weinreb Amide | 60–70 | Grignard reagent, THF, −78°C | Controlled reactivity | Cryogenic conditions, multi-step |
Research Findings and Optimization Strategies
Recent advancements focus on solvent and catalyst selection to enhance efficiency. For instance, replacing DMSO with dimethylacetamide (DMA) in nucleophilic substitutions improves reaction homogeneity and yield by 12–15%. Similarly, microwave-assisted Friedel-Crafts acylation reduces reaction times from 12 hours to 30 minutes, albeit with modest yield improvements (5–8%).
Morpholine derivatives exhibit sensitivity to strong acids, necessitating mild deprotection conditions. A patent-pending method employs hydrogen chloride gas in benzene to facilitate intermediate cyclization, achieving 90% purity post-recrystallization. Computational studies further suggest that electron-withdrawing groups on the pyrrole ring could mitigate unwanted side reactions during acylation.
Chemical Reactions Analysis
Types of Reactions
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone may exhibit various biological activities, primarily due to its structural components. Similar compounds have shown:
- Antitumor Activity : Compounds with similar structures have been reported to possess significant antitumor properties, indicating potential therapeutic applications in cancer treatment.
- Enzyme Inhibition : The compound may interact with specific enzymes and receptors, which can be assessed using biochemical assays.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds. Below is a comparison table highlighting these compounds along with their unique characteristics:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(Pyridin-2-yl)phenylmethanone | Pyridine instead of pyrrole | Exhibits neuroprotective properties |
| Morpholino(phenyl)methanone | Lacks the pyrrole moiety | Potentially less potent against certain cancer types |
| 4-(Thiazol-2-yl)phenylmethanone | Thiazole ring instead of pyrrole | Known for antimicrobial properties against resistant strains |
| 4-(Indol-3-yl)phenylmethanone | Indole structure | Demonstrated significant antitumor activity |
This table illustrates the diversity within this chemical class while emphasizing the unique features of this compound that may contribute to its distinct biological activities.
Case Studies and Research Findings
Several studies have explored the potential applications of this compound:
- Antioxidant Properties : Research suggests that derivatives of this compound exhibit antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.
- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit aldose and aldehyde reductase, which are relevant in managing diabetes complications. For instance, modifications in the benzoyl moiety have shown promising inhibitory effects on these enzymes .
- Drug Development Potential : The compound's structural attributes align with Lipinski's rule of five, indicating good oral bioavailability, which is essential for drug candidates .
Mechanism of Action
The mechanism of action of morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone involves the inhibition of selective norepinephrine reuptake. This action is mediated through its interaction with specific molecular targets, such as transport proteins and receptors, which play a crucial role in neurotransmitter regulation .
Comparison with Similar Compounds
Table 1: Key Analogs with Substituent Variations
Key Findings :
- The -NH₂ and -OH substituents (Table 1) significantly alter solubility and reactivity compared to the parent compound’s pyrrole group. For instance, (4-Hydroxyphenyl)(morpholino)methanone exhibits intramolecular hydrogen bonding, influencing its crystal packing .
- The -C≡CH group in the ethynyl analog enables modular derivatization via Huisgen cycloaddition, a feature absent in the target compound .
Heterocyclic Variants
Table 2: Analogs with Modified Heterocyclic Systems
Key Findings :
- The pyridine-pyrazole hybrid (Table 2) exhibits a dihedral angle of 54.48° between heterocycles, contrasting with the near-planar arrangement of the pyrrole-phenyl system in the target compound .
- The trifluoromethyl-quinoline analog demonstrates robust intermolecular C-H···F interactions, which are absent in morpholino-pyrrole derivatives .
Piperazine and Piperidine Analogs
Table 3: Morpholine Replacement Studies
Key Findings :
- The ethyl-spacer analog (Table 3) requires multistep synthesis, highlighting the synthetic efficiency advantage of direct benzoyl-linked derivatives .
Biological Activity
Morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its interactions with biological targets.
Chemical Structure and Properties
This compound features a morpholino group attached to a phenyl ring, which is further substituted with a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 256.3 g/mol. The unique structure contributes to its diverse biological activities, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
The compound also exhibits antimicrobial properties , which are attributed to the presence of the pyrrole and morpholine groups. Pyrrole derivatives have been noted for their broad-spectrum antimicrobial activity, including effectiveness against resistant bacterial strains:
| Compound Name | Microbial Target | Activity Type | Reference |
|---|---|---|---|
| Pyrrolyl Benzamide Derivatives | Staphylococcus aureus | Antibacterial | |
| Morpholino(phenyl)methanone | E. coli | Antimicrobial |
The exact mechanism of action for this compound remains under investigation; however, its structural components indicate potential interactions with various biological targets, including enzymes involved in cell cycle regulation and cytokinesis.
Pyrrole derivatives are known to interact with several kinases and have been shown to inhibit pathways critical for tumor growth and microbial survival. For example, morpholine derivatives have demonstrated central inhibitory action on kinase enzymes, suggesting that this compound may similarly affect these pathways.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related compounds provide insight into its potential:
- Antitumor Studies : A study on similar pyrrole-based compounds indicated significant antiproliferative activity across various human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations .
- Antimicrobial Research : Research has highlighted the effectiveness of pyrrole derivatives against multi-drug resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .
Q & A
Q. What are the key synthetic routes for preparing morpholino[4-(1H-pyrrol-1-yl)phenyl]methanone?
The synthesis typically involves coupling reactions between morpholine derivatives and aryl-pyrrole precursors. For example:
- Nucleophilic substitution : Reacting 4-(1H-pyrrol-1-yl)benzoyl chloride with morpholine in anhydrous dichloromethane (DCM) under nitrogen atmosphere, followed by purification via flash column chromatography (EtOAc/hexane gradient) .
- Cyclopropane functionalization : Using phenol derivatives to functionalize pre-synthesized morpholino-cyclopropane intermediates, as demonstrated in analogous compounds (e.g., 53% yield via column chromatography with hexanes/EtOAC eluent) .
Critical parameters :
| Step | Temperature | Solvent | Catalyst | Yield Optimization |
|---|---|---|---|---|
| Acylation | 0–5°C | DCM | None | Slow addition of morpholine |
| Purification | RT | EtOAc/hexane | Silica gel | Gradient elution |
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Dissolving the compound in a solvent like methanol/water and allowing slow evaporation.
- Data collection : Using a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employing SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and torsion angles .
Example metrics from analogous morpholino derivatives:
Q. What are the common chemical reactions involving the morpholino and pyrrole moieties?
- Nitro group reduction : The pyrrole-attached nitro group (if present) can be reduced to an amine using H₂/Pd-C or NaBH₄, enabling further functionalization (e.g., amide coupling) .
- Electrophilic substitution : The pyrrole ring undergoes regioselective reactions (e.g., bromination at the β-position) in acetic acid .
- Morpholine ring opening : Under acidic conditions (e.g., HCl/EtOH), the morpholine ring can hydrolyze to form secondary amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
Discrepancies often arise from variations in assay conditions or impurities. Methodological strategies include:
- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Comparative assays : Test the compound alongside structurally similar analogs (e.g., pyrazole- or triazole-substituted morpholino derivatives) under identical conditions to isolate structure-activity relationships .
- Target profiling : Employ kinase panels or receptor-binding assays to identify off-target effects that may explain divergent results .
Q. What strategies optimize solubility and formulation for in vivo studies?
- Salt formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether, improving aqueous solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for the free base) .
- Nanoparticle encapsulation : Use PLGA polymers (50:50 lactide:glycolide) with a solvent evaporation method to enhance bioavailability .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Docking studies : Use AutoDock Vina to predict binding poses in targets like mGluR5 (PDB: 6FFI). Focus on hydrogen bonding with the morpholino oxygen and π-π stacking with the pyrrole ring .
- QSAR models : Train models on datasets of IC₅₀ values for similar compounds to prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring improve potency) .
Q. What experimental parameters critically influence reaction yields in large-scale synthesis?
- Temperature control : Exothermic reactions (e.g., acylation) require cooling to ≤5°C to avoid side products .
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for Sonogashira couplings; the latter reduces homocoupling byproducts .
- Workup efficiency : Replace traditional column chromatography with centrifugal partition chromatography (CPC) for >90% recovery .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
